molecular formula C13H16N4O B433204 6'-Amino-3'-methyl-2'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 300839-23-0

6'-Amino-3'-methyl-2'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B433204
CAS No.: 300839-23-0
M. Wt: 244.29g/mol
InChI Key: YCHIEBSYBGCZJU-UHFFFAOYSA-N
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Description

6’-Amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound known for its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-component reactions. One common method is the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones . This reaction proceeds under mild conditions and results in the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6’-Amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6’-amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation and the reduction of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-10-12(17-16-8)18-11(15)9(7-14)13(10)5-3-2-4-6-13/h2-6,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHIEBSYBGCZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CCCCC3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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